molecular formula C15H13ClN2O3S B13916878 [2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B13916878
M. Wt: 336.8 g/mol
InChI Key: OTOCLZBZAWHNJY-UHFFFAOYSA-N
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Description

[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyridyl group, a cyclopenta[b]thiophene ring, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate typically involves multiple steps, including the formation of the pyridyl and cyclopenta[b]thiophene rings, followed by their coupling. Common synthetic routes may involve:

    Formation of the Pyridyl Group: This can be achieved through the reaction of 2-chloropyridine with appropriate amines under controlled conditions.

    Formation of the Cyclopenta[b]thiophene Ring: This step may involve the cyclization of suitable precursors in the presence of catalysts.

    Coupling Reactions: The final step involves coupling the pyridyl and cyclopenta[b]thiophene intermediates using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of [2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate: shares similarities with other compounds containing pyridyl and cyclopenta[b]thiophene groups.

    Other similar compounds: [2-[(5-bromo-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, [2-[(5-fluoro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound [2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, also known as Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H10ClN2O3
  • Molecular Weight : 265.09 g/mol
  • CAS Number : 1243308-37-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neuropharmacology. Its pyridine moiety enhances binding affinity to neurotransmitter receptors, which is crucial for its psychotropic effects.

Pharmacological Profiles

  • Anticonvulsant Activity :
    • The compound has demonstrated significant anticonvulsant properties in animal models, showing effectiveness against pentylenetetrazole-induced seizures. This suggests a potential mechanism involving modulation of GABAergic transmission .
  • Anxiolytic and Sedative Effects :
    • In psychotropic studies, it exhibited anxiolytic effects comparable to diazepam. Notably, the compound's derivatives displayed varying degrees of sedative properties without inducing muscle relaxation .
  • Antidepressant Effects :
    • The compound was also evaluated for antidepressant activity, showing statistically significant effects in behavioral models indicative of depression. This positions it as a candidate for further exploration in treating mood disorders .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the pyridine ring and the thiophene structure significantly affect the biological activity of the compound. For instance:

  • Substituents on the pyridine ring enhance receptor binding and increase bioavailability.
  • The cyclopenta[b]thiophene moiety contributes to the overall pharmacokinetic profile, affecting absorption and distribution .

Case Studies

  • Study on Neurotropic Activity :
    • A recent study synthesized various thioalkyl derivatives of pyridine and evaluated their neurotropic activity. The results indicated that compounds with similar structural features to [2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] showed high gastrointestinal absorption and low blood-brain barrier penetration, suggesting selective central nervous system targeting .
  • Pharmacokinetic Evaluation :
    • Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics with a moderate half-life, making it suitable for oral administration. Toxicological assessments indicated low toxicity levels across tested doses .

Properties

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C15H13ClN2O3S/c16-10-4-5-13(17-7-10)18-14(19)8-21-15(20)12-6-9-2-1-3-11(9)22-12/h4-7H,1-3,8H2,(H,17,18,19)

InChI Key

OTOCLZBZAWHNJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)OCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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